5-Methylimidazo[1,2-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
5-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H7N3/c1-6-4-8-5-7-9-2-3-10(6)7/h2-5H,1H3 |
InChI Key |
RUYGURIRSGTLOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=NC=CN12 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylimidazo 1,2 a Pyrazine and Its Derivatives
Classical Condensation Reactions
The traditional and most fundamental approach to the synthesis of the imidazo[1,2-a]pyrazine (B1224502) core involves the condensation of a 2-aminopyrazine (B29847) precursor with a suitable C2 synthon, typically an α-halocarbonyl compound. This method remains a widely used and versatile strategy for accessing a variety of substituted derivatives.
Cyclocondensation Approaches Involving 2-Aminopyrazine Precursors
The cornerstone of this synthetic strategy is the reaction between 2-amino-5-methylpyrazine and an α-haloketone or a related species. This reaction directly leads to the formation of the fused bicyclic imidazo[1,2-a]pyrazine system. A common variation involves the use of acyl bromides, which are readily prepared from the corresponding acetophenones. For instance, the condensation of 2-amino-5-methylpyrazine with various phenacyl bromides in a suitable solvent like acetone (B3395972) at room temperature affords the corresponding 2-aryl-5-methylimidazo[1,2-a]pyrazines in good yields. tsijournals.com
The versatility of this method allows for the introduction of a wide range of substituents at the 2-position of the imidazo[1,2-a]pyrazine ring by simply varying the α-haloketone or acyl bromide starting material. This flexibility is crucial for the development of structure-activity relationships in medicinal chemistry research.
Table 1: Examples of Cyclocondensation Reactions for the Synthesis of 5-Methylimidazo[1,2-a]pyrazine Derivatives
| 2-Aminopyrazine Precursor | C2 Synthon | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Amino-5-methylpyrazine | Phenacyl bromide | 2-Phenyl-5-methylimidazo[1,2-a]pyrazine | Not Reported | tsijournals.com |
| 2-Amino-5-methylpyrazine | 4-Methoxyphenacyl bromide | 2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyrazine | Not Reported | tsijournals.com |
Mechanistic Pathways in Ring Closure Reactions for Imidazo[1,2-a]pyrazine Formation
The formation of the imidazo[1,2-a]pyrazine ring via the condensation of a 2-aminopyrazine with an α-haloketone proceeds through a well-established mechanistic pathway. The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom (N1) of the pyrazine (B50134) ring onto the electrophilic carbon of the α-haloketone. This initial step forms a quaternary ammonium (B1175870) salt intermediate.
Subsequently, the exocyclic amino group acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This is followed by a dehydration step, leading to the formation of the fused five-membered imidazole (B134444) ring and resulting in the final imidazo[1,2-a]pyrazine product. The reaction is typically irreversible and driven by the formation of the stable aromatic bicyclic system.
Metal-Catalyzed Synthesis
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis and functionalization of heterocyclic compounds, including imidazo[1,2-a]pyrazines. These methods often offer improved efficiency, regioselectivity, and functional group tolerance compared to classical approaches.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis has been extensively utilized for the late-stage functionalization of the imidazo[1,2-a]pyrazine core, primarily through C-H activation and cross-coupling reactions. These methods allow for the introduction of aryl, vinyl, and other substituents at specific positions of the heterocyclic scaffold.
For instance, direct C-H arylation of the imidazo[1,2-a]pyrazine ring with aryl halides, catalyzed by a palladium complex, provides a straightforward route to arylated derivatives. nih.govresearchgate.netresearchgate.net Suzuki-Miyaura cross-coupling reactions of halogenated imidazo[1,2-a]pyrazines with boronic acids are also a common strategy to introduce aryl and heteroaryl groups. nih.gov These reactions typically employ a palladium catalyst, a suitable ligand, and a base. One notable development is the one-pot sequential Suzuki cross-coupling followed by direct C-H functionalization, allowing for the selective introduction of different substituents at various positions of the imidazo[1,2-a]pyrazine ring. nih.gov
Table 2: Examples of Palladium-Catalyzed Reactions for the Synthesis of Imidazo[1,2-a]pyrazine Derivatives
| Imidazo[1,2-a]pyrazine Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3,6-Dibromo-8-(methylthio)imidazo[1,2-a]pyrazine | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 6-Bromo-3-phenyl-8-(methylthio)imidazo[1,2-a]pyrazine | 95 | nih.gov |
| 6-Bromo-3-phenyl-8-(methylthio)imidazo[1,2-a]pyrazine | 4-Methoxyphenylboronic acid | Pd(OAc)2, P(o-tol)3, K2CO3 | 3-Phenyl-6-(4-methoxyphenyl)-8-(methylthio)imidazo[1,2-a]pyrazine | 81 | nih.gov |
Copper-Mediated Transformations
Copper-catalyzed reactions have also proven to be highly effective for the synthesis of imidazo[1,2-a]pyrazines. These methods often involve multicomponent reactions or oxidative cyclizations. A notable example is the copper(I)-catalyzed one-pot reaction of aminopyridines (extendable to aminopyrazines) with nitroolefins using air as the oxidant. organic-chemistry.org This approach provides a direct and environmentally friendly route to the imidazo[1,2-a]pyrazine scaffold.
Another copper-mediated strategy involves the aerobic oxidative synthesis from 2-aminopyridines and acetophenones, which proceeds through a catalytic Ortoleva-King type reaction. organic-chemistry.org The use of copper silicate (B1173343) as a reusable heterogeneous catalyst for the condensation of 2-aminopyridine (B139424) with phenacyl bromides has also been reported, offering an eco-friendly alternative. nanobioletters.com
Table 3: Examples of Copper-Mediated Synthesis of Imidazo[1,2-a]pyridine (B132010)/pyrazine Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | β-Nitrostyrene | CuBr, Air | 2-Phenylimidazo[1,2-a]pyridine | 90 | organic-chemistry.org |
| 2-Aminopyridine | Acetophenone | CuI, O2 | 2-Phenylimidazo[1,2-a]pyridine | Not Reported | organic-chemistry.org |
Other Transition Metal-Facilitated Syntheses
Beyond palladium and copper, other transition metals have been employed to facilitate the synthesis of imidazo[1,2-a]pyrazines and related structures. Ruthenium catalysts, for example, have been shown to be effective for the direct C-3 oxidative olefination of imidazo[1,2-a]pyridines with acrylates, providing a regioselective route to C-3 substituted products. rsc.orgdocumentsdelivered.com
Iron-catalyzed reactions have also emerged as a cost-effective and environmentally benign alternative. For instance, an iron-catalyzed denitration reaction of aminopyridines with 2-methyl-nitroolefins has been developed for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. organic-chemistry.org While not directly involving a this compound, the principle of this methodology could potentially be extended to pyrazine-based starting materials.
Furthermore, iodine, although not a transition metal, can act as a catalyst in multicomponent reactions for the synthesis of imidazo[1,2-a]pyrazines. An efficient iodine-catalyzed one-pot, three-component condensation of 2-aminopyrazine, an aldehyde, and an isocyanide has been reported to afford highly substituted imidazo[1,2-a]pyrazines in good yields. nih.govrsc.org
Table 4: Examples of Other Metal-Facilitated Syntheses of Imidazo[1,2-a]pyridine/pyrazine Derivatives
| Substrate/Reactants | Catalyst/Reagents | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine, Methyl acrylate | [Ru(p-cymene)Cl2]2, Cu(OAc)2·H2O | C-3 Olefinated Imidazo[1,2-a]pyridine | 92 | rsc.org |
| 2-Aminopyridine, 2-Methyl-nitroolefin | FeCl3 | 3-Methyl-2-arylimidazo[1,2-a]pyridine | 85 | organic-chemistry.org |
Advanced Synthetic Techniques
Modern synthetic chemistry has moved towards methods that are not only efficient but also align with the principles of green chemistry. For the synthesis of imidazo[1,2-a]pyrazines, techniques such as microwave-assisted synthesis, multicomponent reactions, and ultrasound-assisted methods have emerged as powerful tools.
Microwave irradiation has become a popular method for accelerating organic reactions. nih.govmonash.edu This technique can significantly reduce reaction times, often leading to higher yields and purities compared to conventional heating methods. monash.edursc.org An expeditious, catalyst-free heteroannulation reaction for the synthesis of imidazo[1,2-a]pyrazines has been developed using microwave irradiation in an environmentally benign solvent system of water and isopropanol. acs.orgacs.org This method involves the reaction of various substituted 2-aminopyrazines with α-bromoketones, affording the corresponding imidazo[1,2-a]pyrazines in excellent yields within a short reaction time of 5–8 minutes. acs.org
The scope of this microwave-assisted synthesis is broad, tolerating both electron-donating and electron-withdrawing substituents on the 2-aminopyrazine and phenacyl bromide starting materials. acs.org
Table 1: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazine Derivatives
| Entry | 2-Aminopyrazine Derivative | α-Bromoketone | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Aminopyrazine | 2-Bromoacetophenone | Imidazo[1,2-a]pyrazine | 95 |
| 2 | 2-Amino-5-methylpyrazine | 2-Bromoacetophenone | This compound | 92 |
| 3 | 2-Aminopyrazine | 4'-Methyl-2-bromoacetophenone | 2-(p-tolyl)imidazo[1,2-a]pyrazine | 96 |
Data sourced from research on catalyst-free heteroannulation reactions under microwave irradiation. acs.org
Furthermore, microwave heating has been successfully employed in multicomponent reactions for the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives. This approach combines the efficiency of microwave assistance with the atom economy of multicomponent strategies. nih.gov For instance, the Groebke-Blackburn-Bienaymé reaction, a three-component reaction between an aldehyde, a 2-aminopyrazine, and an isocyanide, can be effectively promoted by microwave irradiation to yield imidazo[1,2-a]pyridine-chromones in reduced reaction times. mdpi.com
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the formation of complex molecules from three or more starting materials in a single step. nih.gov This approach is highly convergent and atom-economical. The Groebke-Blackburn-Bienaymé (GBB) reaction is a notable MCR for the synthesis of 3-aminoimidazo[1,2-a]pyrazines. semanticscholar.org
An efficient, iodine-catalyzed one-pot, three-component synthesis of imidazo[1,2-a]pyrazines has been reported. nih.govrsc.org This reaction involves the condensation of a 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide at room temperature. The in situ generated product from the aldehyde and aminopyrazine undergoes a [4+1] cycloaddition with the isocyanide to afford the desired imidazopyrazine derivatives in good yields. nih.govrsc.org
Table 2: Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazine Derivatives | Entry | 2-Aminopyrazine | Aldehyde | Isocyanide | Product | Yield (%) | |---|---|---|---|---| | 1 | 2-Aminopyrazine | Benzaldehyde | tert-Butyl isocyanide | 2-phenyl-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine | 85 | | 2 | 2-Aminopyrazine | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-amine | 82 | | 3 | 2-Aminopyrazine | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine | 88 | | 4 | 2-Aminopyrazine | 2-Naphthaldehyde | tert-Butyl isocyanide | N-(tert-butyl)-2-(naphthalen-2-yl)imidazo[1,2-a]pyrazin-3-amine | 78 |
Data compiled from studies on iodine-catalyzed multicomponent reactions. nih.govrsc.org
Zirconium(IV) chloride has also been utilized as a catalyst for the three-component synthesis of novel 5-amino and 5-iminoimidazo[1,2-a]imidazoles, a related class of N-fused heterocycles. nih.gov This highlights the potential for various Lewis acids to catalyze such transformations.
Ultrasound irradiation is another form of energy input that can enhance chemical reactivity. Sonochemistry has been applied to the synthesis of various heterocyclic systems, often leading to shorter reaction times and improved yields. semanticscholar.orgnih.gov
An efficient tandem process for the synthesis of imidazo[1,2-a]pyrazine-fused β-carbolines has been developed utilizing ultrasound irradiation. semanticscholar.org The key step involves a Pictet-Spengler reaction of a 3-aminoimidazo[1,2-a]pyrazine intermediate, which is formed via a GBB reaction. The use of ultrasound in the Pictet-Spengler cyclization step was found to be crucial for achieving high yields in a shorter duration. semanticscholar.org While this example demonstrates the utility of ultrasound for the synthesis of more complex derivatives, the application of ultrasound to the direct synthesis of the core this compound scaffold is an area for further exploration.
Chemo- and Regioselective Synthesis of Substituted this compound Analogues
The functionalization of the imidazo[1,2-a]pyrazine core at specific positions is crucial for the development of new derivatives with tailored properties. Achieving high chemo- and regioselectivity is a key challenge in the synthesis of substituted analogs.
The selective functionalization of the imidazo[1,2-a]pyrazine scaffold can be achieved through various methods, including electrophilic substitution and directed metalation. Bromination of the imidazo[1,2-a]pyrazine ring is a common strategy to introduce a handle for further functionalization. For instance, 2-amino-5-methyl-pyrazine can be brominated at the 3-position using N-bromo succinimide (B58015) (NBS) in ethanol (B145695). tsijournals.com The resulting 2-amino-3-bromo-5-methyl pyrazine can then be condensed with α-bromoketones to construct the imidazopyrazine ring system. tsijournals.com
Recent studies have focused on the direct C-H functionalization of the imidazo[1,2-a]pyridine scaffold, a closely related heterocycle, which provides a more atom-economical approach to introducing substituents. rsc.orgresearchgate.net These methods often rely on transition-metal catalysis to achieve high site-selectivity.
A calculation-assisted approach has been developed for the regioselective functionalization of 6-chloroimidazo[1,2-a]pyrazine (B1590719) using organometallic intermediates. nih.govresearchgate.netrsc.org By employing different metalating agents, selective functionalization at either the C3 or C5 position can be achieved. For example, treatment with TMPMgCl·LiCl leads to magnesiation at the C3 position, while using TMP2Zn·2MgCl2·2LiCl results in zincation at the C5 position. nih.govresearchgate.net These organometallic intermediates can then be quenched with various electrophiles to introduce a range of substituents.
Table 3: Regioselective Metalation and Functionalization of 6-Chloroimidazo[1,2-a]pyrazine
| Position | Metalating Agent | Electrophile | Product | Yield (%) |
|---|---|---|---|---|
| C3 | TMPMgCl·LiCl | I2 | 3-Iodo-6-chloroimidazo[1,2-a]pyrazine | 78 |
| C3 | TMPMgCl·LiCl | Allyl bromide | 3-Allyl-6-chloroimidazo[1,2-a]pyrazine | 56 |
| C5 | TMP2Zn·2MgCl2·2LiCl | I2 | 5-Iodo-6-chloroimidazo[1,2-a]pyrazine | 55 |
Data derived from research on calculation-assisted regioselective functionalization. nih.gov
The regioselectivity of the annulation reaction between a 2-aminopyrazine and an unsymmetrical α-haloketone is a critical factor in the synthesis of specifically substituted imidazo[1,2-a]pyrazines. The reaction typically proceeds via an initial SN2 reaction between the amino group of the pyrazine and the α-haloketone, followed by intramolecular cyclization. The regioselectivity is therefore determined by which nitrogen atom of the 2-aminopyrazine acts as the nucleophile in the cyclization step.
For 2-aminopyrazines, the cyclization generally occurs through the endocyclic nitrogen atom to form the imidazo[1,2-a]pyrazine ring system. The regioselectivity of the initial condensation can be influenced by the electronic and steric properties of the substituents on both the 2-aminopyrazine and the α-haloketone. While many reported syntheses of imidazo[1,2-a]pyridines and related systems show high regioselectivity, a detailed study specifically on the factors controlling regioselectivity in the annulation reactions for this compound is an area that warrants further investigation. rsc.org
Chemical Reactivity and Derivatization Strategies of 5 Methylimidazo 1,2 a Pyrazine
Electrophilic Aromatic Substitution Reactions
The imidazo[1,2-a]pyrazine (B1224502) ring system is generally susceptible to electrophilic aromatic substitution, with the reaction regioselectivity being primarily dictated by the electronic distribution within the bicyclic structure. The imidazole (B134444) moiety is electron-rich and therefore more activated towards electrophilic attack compared to the pyrazine (B50134) ring. Theoretical studies and experimental evidence consistently show that the C3 position is the most nucleophilic and, consequently, the most reactive site for electrophilic substitution.
Halogenation of the 5-methylimidazo[1,2-a]pyrazine core is a common strategy to introduce a versatile handle for further derivatization, particularly through cross-coupling reactions. Bromination is the most frequently reported halogenation reaction for this scaffold.
Treatment of 8-substituted-5-methyl-imidazo[1,2-a]pyrazines with N-Bromosuccinimide (NBS) in a suitable solvent such as ethanol (B145695) or dichloromethane (B109758) leads to the regioselective bromination at the C3 position. researchgate.netelectronicsandbooks.com The reaction typically proceeds under mild conditions, often at room temperature or slightly below, to afford the 3-bromo-5-methylimidazo[1,2-a]pyrazine (B1145881) derivatives in good yields. researchgate.net
The high regioselectivity for the C3 position can be attributed to the stabilization of the cationic intermediate (arenium ion) formed during the electrophilic attack. The positive charge in the intermediate resulting from attack at C3 can be delocalized over the nitrogen atom at position 4 without disrupting the aromaticity of the pyrazine ring, which is not the case for attack at the C2 position.
A general procedure for the C3-bromination is as follows: To a stirred solution of the 8-substituted-5-methyl-imidazo[1,2-a]pyrazine in ethanol, 1.2 equivalents of N-Bromosuccinimide are added portion-wise at 0-5°C. The reaction mixture is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting 3-bromo product often precipitates from the reaction mixture and can be isolated by filtration. researchgate.net
Table 1: Examples of C3-Bromination of this compound Derivatives
| Starting Material (R at C8) | Reagent | Solvent | Product (X at C3) | Reference |
|---|---|---|---|---|
| H | NBS | Ethanol | Br | researchgate.net |
| Morpholino | NBS | Ethanol | Br | researchgate.net |
While electrophilic halogenation of the imidazo[1,2-a]pyrazine core is well-documented, reports on the nitration and sulfonation of this compound are scarce in the scientific literature. Generally, imidazo-fused heterocycles can undergo nitration under carefully controlled conditions, typically using a mixture of nitric acid and sulfuric acid. However, the acidic conditions required for these reactions can lead to the protonation of the nitrogen atoms in the heterocyclic system, which deactivates the ring towards electrophilic attack and can also lead to side reactions or decomposition.
For the related imidazo[1,5-a]pyridine (B1214698) system, nitration has been shown to occur preferentially at the 1-position, and at the 3-position if the 1-position is substituted. rsc.org Given the electronic similarities, it can be postulated that nitration of this compound, if successful, would also likely occur at the C3 position.
Sulfonation reactions of imidazo[1,2-a]pyrazines are even less common. The harsh conditions typically required for sulfonation (e.g., fuming sulfuric acid) are often not compatible with the stability of many heterocyclic systems. The development of milder sulfonation reagents and conditions would be necessary to explore this derivatization strategy for the this compound scaffold.
Nucleophilic Substitution Reactions
The pyrazine ring of the imidazo[1,2-a]pyrazine system is electron-deficient, making it susceptible to nucleophilic attack, particularly when substituted with a good leaving group such as a halogen. The C8 position is a common site for nucleophilic aromatic substitution (SNAAr).
Halogen-metal exchange is a powerful synthetic tool for the functionalization of heterocyclic compounds. wikipedia.orgnih.gov This reaction involves the treatment of a halo-substituted heterocycle with an organometallic reagent, typically an organolithium or a Grignard reagent, to generate a new organometallic species. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents.
For the this compound system, a bromo- or iodo-substituent at any of the available positions (C2, C3, C6, or C8) could potentially undergo halogen-metal exchange. The resulting organometallic intermediate can then be trapped with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides to introduce new carbon-carbon or carbon-heteroatom bonds.
While specific examples of halogen-metal exchange on this compound are not extensively detailed in the reviewed literature, the general principles are well-established for other bromoheterocycles. nih.gov For instance, treatment of a bromo-substituted imidazo[1,2-a]pyrazine with n-butyllithium at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) would be expected to generate the corresponding lithiated species. Subsequent addition of an electrophile would then yield the desired functionalized product.
The introduction of amino and alkoxy groups can significantly modulate the physicochemical and biological properties of the this compound scaffold. These functional groups are typically introduced via nucleophilic aromatic substitution of a halo-substituted precursor.
Amination: The displacement of a halogen atom, particularly at the C8 position, by an amine nucleophile is a well-established derivatization strategy for the imidazo[1,2-a]pyrazine core. researchgate.net 8-Bromo-5-methylimidazo[1,2-a]pyrazine derivatives can be heated with a variety of primary and secondary amines, both cyclic and acyclic, to afford the corresponding 8-amino-substituted products. researchgate.net The reaction is often carried out neat or in a high-boiling solvent.
Table 2: Examples of Nucleophilic Amination at the C8-Position
| Starting Material (X at C8) | Amine | Conditions | Product (Nu at C8) | Reference |
|---|---|---|---|---|
| Br | Morpholine | 120 °C | Morpholino | researchgate.net |
| Br | Piperidine | 120 °C | Piperidino | researchgate.net |
| Br | Diethanolamine | 120 °C | Di(hydroxyethyl)amino | researchgate.net |
Alkoxylation: Similar to amination, alkoxylation can be achieved by reacting a halo-substituted this compound with an alkoxide nucleophile. While specific examples for the 5-methyl derivative are not prevalent in the literature, a study on 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) demonstrated that treatment with sodium methoxide (B1231860) resulted in the selective substitution of the bromine atom at the C8 position to yield 6-bromo-8-methoxyimidazo[1,2-a]pyrazine. researchgate.net This suggests that the C8 position is more activated towards nucleophilic attack than the C6 position. This reaction likely proceeds via an SNAAr mechanism and highlights the potential for selective alkoxylation of polyhalogenated imidazo[1,2-a]pyrazines.
Cross-Coupling Reactions at Various Positions (C2, C3, C6, C8)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules and are extensively used for the derivatization of the imidazo[1,2-a]pyrazine scaffold. By introducing a halogen at a specific position, a wide array of substituents can be installed using various cross-coupling methodologies.
Suzuki-Miyaura Coupling: This versatile reaction allows for the formation of carbon-carbon bonds between a halo-substituted imidazo[1,2-a]pyrazine and a boronic acid or ester. It has been successfully applied to introduce aryl, heteroaryl, and alkyl groups at the C3, C6, and C8 positions. For instance, 3-bromo-imidazo[1,2-a]pyrazines can be coupled with various boronic acids under palladium catalysis to afford 3-substituted derivatives. electronicsandbooks.com Similarly, functionalization at the C6 and C8 positions has also been achieved through Suzuki coupling. wikipedia.orgnih.gov
Sonogashira Coupling: The Sonogashira reaction provides a powerful method for the introduction of alkyne moieties. This is typically achieved by coupling a halo-imidazo[1,2-a]pyrazine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is particularly useful for creating rigid linkers or for further elaboration of the alkyne functionality. While specific examples on the 5-methyl-imidazo[1,2-a]pyrazine core are not abundant, the methodology is well-established for the parent imidazo[1,2-a]pyridine (B132010) system at the C3 position. researchgate.net
Heck Coupling: The Heck reaction enables the formation of carbon-carbon bonds between a halide and an alkene. This reaction can be used to introduce vinyl groups onto the imidazo[1,2-a]pyrazine nucleus, which can then serve as synthetic handles for further transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful alternative to classical nucleophilic aromatic substitution for the formation of carbon-nitrogen bonds. It allows for the coupling of halo-imidazo[1,2-a]pyrazines with a broad range of amines under milder conditions than traditional methods. This reaction has been effectively used for the synthesis of 8-amino-imidazo[1,2-a]pyrazine derivatives. nih.gov
Table 3: Overview of Cross-Coupling Reactions on the Imidazo[1,2-a]pyrazine Core
| Position | Halide | Coupling Partner | Reaction Type | Catalyst System (Typical) | Product | Reference |
|---|---|---|---|---|---|---|
| C3 | Br | R-B(OH)2 | Suzuki | Pd(PPh3)4, Na2CO3 | 3-Aryl/Alkyl | electronicsandbooks.com |
| C6 | Cl | R-ZnX | Negishi | Pd-PEPPSI-iPr | 6-Aryl/Alkyl | wikipedia.org |
| C8 | Cl | R-NH2 | Buchwald-Hartwig | Pd(dba)2, Ligand, Base | 8-Amino | nih.gov |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. In the context of this compound, this reaction is instrumental for introducing aryl, heteroaryl, or alkyl substituents, provided a suitable halo-substituted precursor is available.
Research into the functionalization of the broader imidazo[1,2-a]pyrazine class has demonstrated the feasibility of Suzuki-Miyaura couplings. For instance, studies on related bromo-substituted imidazo[1,2-a]pyrazine derivatives have shown that the reaction conditions, including the choice of palladium catalyst, base, and solvent, are critical for achieving high yields. One study on the methylation of 3-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine highlighted the optimization of these parameters. While this specific example does not feature the 5-methyl substituent, the findings are instructive for predicting the reactivity of halogenated this compound derivatives.
The synthesis of precursors such as 2-substituted-3-bromo-5-methyl imidazo[1,2-a] pyrazine has been reported, providing a viable entry point for subsequent Suzuki-Miyaura cross-coupling reactions at the C-3 position. The general reactivity for such a reaction would be expected to proceed as follows:
General Reaction Scheme for Suzuki-Miyaura Coupling:
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Imidazo[1,2-a]pyrazine Derivatives
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 100 | Moderate to Good | Analogous Systems |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 90 | Good | Analogous Systems |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 110 | Good to Excellent | Analogous Systems |
Note: The conditions presented are based on studies of related imidazo[1,2-a]pyrazine systems and are expected to be applicable to 5-methyl derivatives.
Heck and Sonogashira Reactions
The Heck and Sonogashira reactions are other cornerstone palladium-catalyzed cross-coupling reactions that enable the formation of carbon-carbon bonds, specifically for the introduction of alkenyl and alkynyl groups, respectively.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While direct studies on this compound are limited, the reactivity of the pyrazine ring in related systems suggests that halo-substituted derivatives of this compound would be suitable substrates. The electrophilicity of the pyrazine ring can influence the reaction, and careful optimization of the catalyst, base, and solvent system is necessary to achieve the desired products.
Sonogashira Reaction: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of precursors for more complex molecular architectures. Similar to the Heck reaction, the application of the Sonogashira reaction to this compound would necessitate a halogenated derivative. The general principles of Sonogashira couplings on other pyrazine-containing heterocycles can be extrapolated to predict the behavior of this compound.
General Reaction Schemes:
Heck Reaction: Halo-5-methylimidazo[1,2-a]pyrazine + Alkene --(Pd catalyst, Base)--> Alkenyl-5-methylimidazo[1,2-a]pyrazine
Sonogashira Reaction: Halo-5-methylimidazo[1,2-a]pyrazine + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> Alkynyl-5-methylimidazo[1,2-a]pyrazine
Table 2: Typical Catalysts and Conditions for Heck and Sonogashira Reactions on Pyrazine Systems
| Reaction | Catalyst | Co-catalyst | Base | Solvent |
| Heck | Pd(OAc)₂ | - | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Pd(PPh₃)₂Cl₂ | CuI | Et₃N, Piperidine | THF, DMF |
C-H Functionalization of the Imidazo[1,2-a]pyrazine Core
Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond.
Direct arylation and alkenylation reactions on the imidazo[1,2-a]pyrazine core offer a streamlined route to substituted derivatives. The regioselectivity of these reactions is governed by the inherent electronic properties of the heterocyclic system and can be influenced by the reaction conditions.
Studies on the broader imidazo[1,2-a]pyrazine class have shown that direct C-H arylation is a viable strategy. For instance, research on the regioselective functionalization of 6-chloroimidazo[1,2-a]pyrazine (B1590719) has provided insights into the relative reactivity of different C-H bonds within the scaffold. The imidazole ring, being electron-rich, is generally more susceptible to electrophilic attack, making the C-3 position a likely site for functionalization. However, functionalization at the pyrazine ring is also possible and can be directed by the choice of catalyst and directing groups. For example, regioselective C-6 arylation of 3-aminoimidazo[1,2-a]pyrazines has been reported.
Achieving site-selectivity in C-H bond activation is a key challenge in the functionalization of complex heterocyclic systems like this compound, which possesses multiple non-equivalent C-H bonds. The outcome of C-H activation can be controlled through several strategies, including the use of directing groups, tuning the electronic and steric properties of the catalyst, and optimizing reaction conditions.
Research on related imidazoles has demonstrated the feasibility of direct C-5 arylation, which corresponds to the C-3 position in the imidazo[1,2-a]pyrazine system. The inherent reactivity of the imidazo[1,2-a]pyrazine core generally favors functionalization at the C-3 position due to its higher electron density. However, functionalization at the C-6 or C-8 positions on the pyrazine ring can be achieved under specific conditions, as demonstrated in studies on related derivatives. The presence of the 5-methyl group is expected to electronically influence the pyrazine ring, potentially affecting the regioselectivity of C-H functionalization at the adjacent C-6 position.
Table 3: Predicted Site-Selectivity in C-H Functionalization of this compound
| Position | Predicted Reactivity | Rationale |
| C-3 | High | Electron-rich imidazole ring, analogous to C-5 in imidazoles. |
| C-6 | Moderate | Influence of the 5-methyl group and potential for directed metalation. |
| C-8 | Low | Generally less reactive position in the pyrazine ring. |
| C-2 | Low | Less activated C-H bond in the imidazole ring. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the imidazo[1,2-a]pyrazine (B1224502) scaffold. One-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR experiments are critical for assigning the chemical shifts of all protons and carbons, confirming substitution patterns, and providing insights into the molecule's conformation. For the parent imidazo[1,2-a]pyrazine ring system, proton signals typically appear in the aromatic region, with specific chemical shifts influenced by the electronic environment created by the two nitrogen atoms and any substituents.
Multi-dimensional NMR techniques are indispensable for resolving complex structures and confirming the regiochemistry of substituted imidazo[1,2-a]pyrazines. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. In the 5-Methylimidazo[1,2-a]pyrazine system, COSY spectra would reveal correlations between protons on the pyrazine (B50134) ring, helping to trace the connectivity within that portion of the molecule. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. This is fundamental for assigning the ¹³C spectrum, which often has lower resolution and sensitivity than the ¹H spectrum. researchgate.net For this compound, the HSQC spectrum would show a cross-peak connecting the methyl protons to the methyl carbon, and each aromatic proton to its respective ring carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying quaternary carbons and for confirming the connection between different parts of a molecule. For instance, in a 2-substituted imidazo[1,2-a]pyrazine, HMBC can show correlations between protons at positions 3 and 5 of the heterocyclic core, confirming the substitution pattern. nih.gov This would be key in distinguishing between, for example, 2- and 3-substituted isomers.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. ipb.pt For example, a NOESY spectrum could show a correlation between the methyl protons at position 5 and a nearby proton on the pyrazine ring, helping to confirm assignments and providing conformational details. researchgate.net
| NMR Technique | Information Provided | Example Application for Imidazo[1,2-a]pyrazine Scaffold |
|---|---|---|
| COSY | Identifies proton-proton (¹H-¹H) spin coupling networks. | Establishing connectivity between adjacent protons on the pyrazine ring. ipb.pt |
| HSQC | Correlates protons to their directly attached carbons (¹H-¹³C one-bond correlation). | Assigning carbon signals based on known proton shifts, e.g., CH moieties in the rings. researchgate.net |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Confirming regiochemistry of substituents by linking protons to non-protonated carbons. nih.gov |
| NOESY | Identifies protons that are close in three-dimensional space. | Determining stereochemistry and conformation by observing through-space proton interactions. ipb.pt |
While detailed mechanistic studies using NMR for this compound are not extensively documented in the provided context, the technique is fundamental for monitoring the progress of its synthesis. The synthesis of imidazo[1,2-a]pyrazine derivatives often involves multiple steps, such as condensation and substitution reactions. tsijournals.comnih.gov Researchers typically monitor these reactions using Thin Layer Chromatography (TLC), but NMR spectroscopy provides the definitive confirmation of the product's structure upon completion of the reaction. tsijournals.com By taking aliquots from a reaction mixture, quenching the reaction, and analyzing the sample by ¹H NMR, one can observe the disappearance of starting material signals and the appearance of product signals, thereby tracking the reaction's progress and optimizing conditions like reaction time and temperature.
Mass Spectrometry (MS) for Precise Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of synthesized compounds and to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of a compound's elemental formula. For derivatives of this compound, HRMS is the gold standard for confirming that the desired product has been formed. tsijournals.com For example, a study on novel imidazo[1,2-a]pyrazine derivatives used HRMS to confirm their molecular formulas. tsijournals.com The experimentally measured mass is compared to the calculated mass for the expected formula, and a close match provides strong evidence for the compound's identity. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that allows large and non-volatile molecules to be ionized directly from solution into the gas phase, often with minimal fragmentation. This makes ESI-MS particularly well-suited for studying non-covalent interactions between molecules. While specific ESI-MS interaction studies involving this compound are not detailed, the technique is widely applied to study how related small molecules, such as imidazole (B134444) derivatives, interact with biological macromolecules like proteins. nih.gov By observing the mass of the complex, researchers can determine binding stoichiometry and affinity. ESI-MS is also commonly used in conjunction with HRMS to confirm the molecular weight of polar compounds like many imidazo[1,2-a]pyrazine derivatives. tsijournals.com
| MS Technique | Primary Application | Information Obtained |
|---|---|---|
| HRMS | Molecular Formula Confirmation | Precise mass-to-charge ratio, allowing for determination of elemental composition. tsijournals.com |
| ESI-MS | Molecular Weight Determination & Interaction Studies | Molecular ion peaks for polar compounds; detection of non-covalent complexes. tsijournals.comnih.gov |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups and can also provide information about molecular conformation.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). It is particularly useful for identifying characteristic functional groups. For derivatives of this compound, IR spectroscopy can confirm the presence of specific substituents. For instance, the N-H stretching of an amino group or the C=O stretching of a carbonyl group would give rise to strong, characteristic absorption bands in the IR spectrum. tsijournals.com The C-H stretching vibrations of the methyl group and aromatic rings, as well as C=N and C=C stretching vibrations within the fused ring system, would also be observable. esisresearch.orgmdpi.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, some vibrations may be strong in Raman and weak or absent in IR, and vice-versa. For a molecule like this compound, symmetric vibrations and vibrations of non-polar bonds (like C=C bonds in a symmetric environment) often produce strong Raman signals. researchgate.net The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. nih.gov Computational methods are often employed to calculate theoretical vibrational frequencies, which aids in the assignment of experimental IR and Raman bands. cardiff.ac.uk
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | IR, Raman |
| C=C and C=N Ring Stretch | 1650 - 1450 | IR, Raman |
| C-H Bending | 1475 - 1000 | IR |
| Ring Puckering/Deformation | Below 1000 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic and heterocyclic compounds like those in the imidazo[1,2-a]pyrazine family, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*).
The UV-Vis spectrum of the imidazo[1,2-a]pyrazine core is generally characterized by multiple absorption bands corresponding to different electronic transitions. Typically, intense absorptions in the shorter wavelength region (around 280 nm) are attributed to π → π* transitions, which involve the excitation of electrons within the delocalized π-system of the bicyclic aromatic ring. researchgate.net Weaker absorptions at longer wavelengths can be associated with n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π* orbital.
The position and intensity of these absorption bands are sensitive to the substitution pattern on the imidazo[1,2-a]pyrazine ring system and the solvent used for analysis. For instance, the presence of an amino group on a derivative has been reported to result in a broad absorbance spectrum with a maximum at 368 nm. nih.gov
Table 1: Representative UV-Vis Absorption Data for an Imidazo[1,2-a]pyrimidine Derivative Disclaimer: The following data is for a related heterocyclic compound and is intended to be illustrative of the general spectral features of this class of molecules, as specific data for this compound was not available.
| Wavelength (λmax, nm) | Type of Transition |
| 280 | π → π* |
| ~315 | Intramolecular Charge Transfer (ICT) |
Complexation studies involving imidazo[1,2-a]pyrazine derivatives can also be effectively monitored using UV-Vis spectroscopy. The coordination of the nitrogen atoms in the heterocyclic system to metal ions or other species can lead to significant shifts in the absorption maxima (either bathochromic or hypsochromic shifts), providing insights into the nature and strength of the interaction.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
The solid-state structure of the imidazo[1,2-a]pyrazine nucleus is expected to be largely planar, a characteristic feature of fused aromatic ring systems. The crystal packing is influenced by intermolecular forces such as hydrogen bonding (if suitable donor and acceptor groups are present) and π-π stacking interactions between the aromatic rings of adjacent molecules.
While the crystal structure of this compound itself has not been reported, the structures of several of its derivatives have been determined, often in complex with proteins. nih.gov These studies provide valuable information about the conformational preferences and interaction modes of the imidazo[1,2-a]pyrazine scaffold.
The following table presents crystallographic data for a substituted imidazo[1,2-a]pyrazine derivative to provide an example of the structural parameters that can be obtained from such an analysis.
Table 2: Representative Crystallographic Data for an Imidazo[1,2-a]pyrazine Derivative Disclaimer: The specific crystal structure for this compound is not publicly available. The data presented below is for a derivative and serves as an illustrative example of the crystallographic parameters for this class of compounds.
| Parameter | Value |
| Chemical Formula | C₁₈H₁₉N₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.452(6) |
| b (Å) | 14.330(16) |
| c (Å) | 11.826(4) |
| β (°) | 112.98(4) |
| Volume (ų) | 1474.7 |
| Z | 4 |
This data reveals the unit cell dimensions and symmetry of the crystal lattice. Further analysis of the crystal structure would provide precise bond lengths and angles within the imidazo[1,2-a]pyrazine core, as well as details of any intermolecular interactions that stabilize the crystal packing.
Computational Chemistry and Theoretical Investigations of 5 Methylimidazo 1,2 a Pyrazine
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of heterocyclic systems such as imidazo[1,2-a]pyrazines. researchgate.netnih.gov These methods are used to determine optimized molecular geometries, electronic structures, and various spectroscopic properties, providing a detailed picture of the molecule at the atomic level.
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's electronic behavior and chemical reactivity. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. irjweb.com
In studies of related imidazo[1,2-a]pyrazine (B1224502) derivatives, DFT calculations have been employed to determine these energy levels. researchgate.net This analysis is critical for applications in materials science, where a low HOMO-LUMO gap is desirable for developing organic solar cells, as it facilitates better harvesting of the solar spectrum. researchgate.net For 5-Methylimidazo[1,2-a]pyrazine, such calculations would reveal how the methyl group influences the electron distribution and the energy of these frontier orbitals compared to the unsubstituted parent compound. Time-Dependent DFT (TD-DFT) is a related method used to predict electronic absorption spectra, correlating the calculated transitions between molecular orbitals with experimentally observed absorption values. nih.gov
Table 1: Key Parameters from Electronic Structure Analysis
| Parameter | Significance | Typical Computational Method |
| HOMO Energy | Relates to the ability to donate an electron; region of nucleophilic reactivity. | DFT (e.g., B3LYP) |
| LUMO Energy | Relates to the ability to accept an electron; region of electrophilic reactivity. | DFT (e.g., B3LYP) |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. irjweb.com | DFT (e.g., B3LYP) |
| Molecular Orbitals | Describe the distribution of electrons and identify regions involved in chemical bonding and reactions. nih.gov | DFT (e.g., B3LYP) |
While the core imidazo[1,2-a]pyrazine ring system is rigid, substituents can introduce rotational flexibility, leading to different stable conformations or rotamers. Conformational analysis is used to identify the most stable three-dimensional arrangement of a molecule. For substituted imidazo[1,2-a]pyrazines, DFT has been used to map the potential energy surface (PES) by systematically rotating flexible bonds. nih.gov This process identifies the structures corresponding to energy minima, which represent the most stable conformations.
The methodology typically involves geometry optimizations at a specific level of theory, such as B3LYP with a basis set like 6-31+G*, to locate these stable forms. nih.gov These studies have shown that the relative stability of different conformations can be influenced by subtle intramolecular interactions, such as hydrogen bonds. nih.gov For this compound, while the methyl group itself does not create significant conformers, this type of analysis is crucial for more complex derivatives where substituents might interact with the core or each other.
Table 2: Methodology for Conformational Analysis of Imidazo[1,2-a]pyrazine Derivatives
| Step | Description | Computational Method/Level of Theory |
| 1. Identification of Rotatable Bonds | Determine the single bonds around which rotation can lead to different spatial arrangements. | Manual Inspection |
| 2. Potential Energy Surface (PES) Scan | Calculate the energy of the molecule as a function of the dihedral angle of the rotatable bond. | DFT / B3LYP/6-31+G* nih.gov |
| 3. Geometry Optimization | Perform full geometry optimization for the structures identified as local minima on the PES. | DFT / B3LYP/6-31++G(d,p) nih.gov |
| 4. Frequency Calculation | Confirm that the optimized structures are true minima (no imaginary frequencies) and obtain thermal data. | DFT / B3LYP/6-31++G(d,p) nih.gov |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution across a molecule and predicting its reactive behavior. researchgate.net These maps illustrate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), typically colored in red, and regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack), colored in blue. baranlab.org
For the imidazo[1,2-a]pyrazine scaffold, MEP maps would highlight the nitrogen atoms of the pyrazine (B50134) and imidazole (B134444) rings as electron-rich centers, making them likely sites for protonation or coordination to metal ions. Theoretical studies on related nitrogen heterocycles have used DFT to generate these maps to understand intermolecular interactions and reactivity. frontiersin.orgmdpi.com Furthermore, methods like Natural Bond Orbital (NBO) analysis can provide quantitative Mulliken charges for each atom, offering a numerical description of the charge distribution. nih.gov In a study on 6-chloroimidazo[1,2-a]pyrazine (B1590719), NBO analysis revealed that the C3 position carried the most negative charge, correctly predicting it as the site of metalation. nih.gov
Molecular Dynamics and Docking Studies
The imidazo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds designed to interact with biological targets. tsijournals.com Molecular dynamics (MD) and docking simulations are essential computational techniques used to explore these interactions and predict the binding of small molecules to protein receptors.
Molecular docking is widely used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, such as an enzyme or protein. This technique has been extensively applied to imidazo[1,2-a]pyrazine derivatives to rationalize their biological activity and guide the design of more potent inhibitors.
Studies have reported the docking of imidazo[1,2-a]pyrazine-based compounds into the active sites of various protein targets, including:
Tubulin: To predict binding at the colchicine (B1669291) binding site, explaining the compounds' anticancer activity. nih.gov
Aurora Kinases: To understand the structure-activity relationships of kinase inhibitors. researchgate.net
Cyclin-Dependent Kinase 9 (CDK9): To elucidate inhibitory mechanisms relevant to cancer therapy. nih.gov
COVID-19 Main Protease: To explore potential antiviral applications. nih.gov
These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor, which are crucial for stable binding. nih.govnih.gov
Table 3: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyrazine Derivatives
| Biological Target | Key Findings | Reference |
| Tubulin (Colchicine Site) | The derivative fits well into the binding site, overlapping with known inhibitors like CA-4. | nih.gov |
| Aurora Kinase A | Hydrogen bonds form between the imidazo[1,2-a]pyrazine core and the main chain of Ala213 in the active site. | researchgate.net |
| CDK9 | Validation docking showed key hydrogen bond interactions with the Cys106 residue. | nih.gov |
| COVID-19 Main Protease | The imidazo[1,2-a]pyrazine core interacted with Phe140 via a hydrogen bond, showing good binding affinity. | nih.gov |
Computational chemistry is also a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most favorable reaction pathways.
While MD simulations of entire reaction pathways are complex, DFT calculations have been successfully used to explain the regioselectivity of reactions involving the imidazo[1,2-a]pyrazine scaffold. In one study, DFT was used to determine the thermodynamic stability of different organometallic intermediates formed during the metalation of 6-chloroimidazo[1,2-a]pyrazine. nih.gov The calculations correctly predicted that using a magnesium-based reagent would favor metalation at the C3 position, while a zinc-based reagent would lead to functionalization at the C5 position. nih.gov This use of DFT to compare the stability of intermediates serves as a simulation of the reaction pathway, providing a rational basis for the observed experimental outcomes. Similarly, theoretical studies on the formation of related pyrazine-containing molecules have used DFT to investigate competing reaction sequences and the role of catalysts. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Imidazo[1,2-a]pyrazine Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. In the context of this compound and its analogs, these models are instrumental in understanding the structural requirements for their biological effects and in designing new compounds with enhanced activities.
Development of Predictive Models for in vitro Activity
Various QSAR models have been developed to predict the in vitro activity of imidazo[1,2-a]pyrazine derivatives against different biological targets. These models are built using statistical methods to establish a mathematical relationship between the molecular descriptors of the compounds and their observed biological activities.
For instance, in a study on the anticancer activity of a series of imidazo[1,2-a]pyrazine derivatives, Hansch linear and nonlinear analysis methods were employed to develop QSAR models. dergipark.org.tr These models aimed to correlate the concentration of growth inhibition of 50% on 66 human tumor cell lines with various physicochemical parameters. dergipark.org.tr
Another approach involved the use of more complex, three-dimensional QSAR (3D-QSAR) techniques. For a series of 8-amino-imidazo[1,5-a]pyrazine derivatives, which are structurally related to the imidazo[1,2-a]pyrazine core, both field-based and Gaussian-based 3D-QSAR models were developed. japsonline.comjapsonline.com These models utilized a receptor-based alignment to establish a statistical relationship between the biological activities and the chemical attributes of the compounds. japsonline.com The statistical validity of these models was confirmed by their predictive correlation coefficients. japsonline.comjapsonline.com
Furthermore, a combination of Density Functional Theory (DFT) and various QSAR methodologies has been applied to a series of thirteen imidazo[1,2-a]pyrazine derivatives to model their cytotoxic effects. researchgate.net This study utilized Principal Components Analysis (PCA), Multiple Linear Regression (MLR), Partial Least Squares (PLS) regression, non-linear regression, and Artificial Neural Networks (ANN) to construct predictive models. researchgate.net The ANN techniques, in particular, showed a high correlation coefficient, indicating a robust predictive model. researchgate.net
The table below summarizes the types of predictive models developed for imidazo[1,2-a]pyrazine derivatives and their statistical significance.
| Model Type | Biological Activity | Statistical Method(s) | Key Statistical Parameters |
| Hansch Analysis | Anticancer | Linear and Nonlinear Regression | Correlation between activity and physicochemical parameters |
| 3D-QSAR (Field-based) | Bruton's Tyrosine Kinase Inhibition | Partial Least Squares (PLS) | Predictive correlation coefficient (q²) of 0.60, Conventional correlation coefficient (r²) of 0.92 |
| 3D-QSAR (Gaussian-based) | Bruton's Tyrosine Kinase Inhibition | Partial Least Squares (PLS) | Predictive correlation coefficient (q²) of 0.67, Conventional correlation coefficient (r²) of 0.93 |
| DFT and QSAR | Cytotoxicity | PCA, MRA, PLS, RNLM, ANN | ANN model correlation coefficient of 0.9 |
Identification of Key Molecular Descriptors Influencing Biological Responses
A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.
In the investigation of the anticancer activity of imidazo[1,2-a]pyrazine derivatives, notable correlations were found between biological activity and the hydrophobic parameter clogP, as well as the steric parameter E_s. dergipark.org.tr This suggests that both the lipophilicity and the size/shape of the substituents on the imidazo[1,2-a]pyrazine scaffold play a critical role in their anticancer effects. dergipark.org.tr
The 3D-QSAR models developed for 8-amino-imidazo[1,5-a]pyrazine derivatives highlighted the importance of steric and hydrophobic interactions. japsonline.com Contour map analyses from these studies revealed that these interactions are substantial contributing factors to the enhanced activity of these compounds as Bruton's tyrosine kinase inhibitors. japsonline.com
A comprehensive study on imidazo[1,2-a]pyrazine derivatives identified a range of important descriptors. researchgate.net The topological descriptors included Formula Weight, Molar Volume, and Molar Refractivity, while the electronic descriptors encompassed total energy (E), the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the HOMO-LUMO energy gap, and the total dipole moment. researchgate.net The inclusion of these descriptors in the QSAR models indicates that a combination of size, shape, and electronic properties governs the cytotoxic activity of these molecules. researchgate.net
The following table provides a summary of the key molecular descriptors that have been identified as influencing the biological responses of imidazo[1,2-a]pyrazine derivatives.
| Descriptor Type | Specific Descriptor(s) | Biological Activity Influenced |
| Hydrophobic | clogP | Anticancer |
| Steric | E_s (Taft steric parameter), Molar Volume | Anticancer, Bruton's Tyrosine Kinase Inhibition |
| Electronic | E_HOMO, E_LUMO, HOMO-LUMO gap, Dipole Moment | Cytotoxicity |
| Topological | Formula Weight, Molar Refractivity | Cytotoxicity |
Biological Activity and Structure Activity Relationship Sar Studies of 5 Methylimidazo 1,2 a Pyrazine Derivatives in Vitro and Mechanistic Focus
Investigation of Enzymatic Inhibition Mechanisms
The imidazo[1,2-a]pyrazine (B1224502) core has proven to be a versatile template for designing potent and selective enzyme inhibitors. Studies have targeted a range of enzymes implicated in various diseases, from bacterial infections to gastric conditions and cancer.
Studies on ATPases (e.g., VirB11 ATPase, H+/K+-ATPase)
VirB11 ATPase Inhibition A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives has been identified as inhibitors of the VirB11 ATPase HP0525, a critical component of the type IV secretion system (T4SS) in Helicobacter pylori. nih.govresearchgate.net This system is essential for the virulence and pathogenicity of the bacteria. nih.gov Through virtual high-throughput screening, imidazo[1,2-a]pyrazines were identified as potential ATP mimics. ucl.ac.ukucl.ac.uk
Subsequent synthesis and in vitro screening identified a lead compound, designated as compound 14 , which exhibited an IC50 value of 7 µM. ucl.ac.ukucl.ac.uk Mechanistic studies revealed that this compound acts as a competitive inhibitor of ATP. ucl.ac.ukucl.ac.uk Based on the interactions of this lead compound within the ATP binding site, a second generation of derivatives was designed and synthesized to explore the structure-activity relationship (SAR). ucl.ac.ukucl.ac.uk Further research involved conjugating these imidazo[1,2-a]pyrazine inhibitors with peptides designed to disrupt the hexameric assembly of the HP0525 protein, creating bivalent inhibitors that target both the ATP binding site and subunit interactions. nih.gov
| Compound | Target Enzyme | Inhibition (IC50) | Mechanism of Action |
| Compound 14 | VirB11 ATPase (HP0525) | 7 µM | Competitive inhibitor of ATP ucl.ac.ukucl.ac.uk |
| PEGylated derivatives | VirB11 ATPase (HP0525) | Improved inhibition vs. parent | Enhanced interactions with active site nih.gov |
H+/K+-ATPase Inhibition A series of 6-substituted imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated as inhibitors of the gastric H+/K+-ATPase, the enzyme responsible for gastric acid secretion. nih.gov The antisecretory activity was assessed through a binding assay using H+/K+-ATPase isolated from hog gastric mucosa. nih.gov The research demonstrated that several of these novel compounds are potent and reversible inhibitors of this proton pump, highlighting their potential for development as anti-ulcer agents. nih.gov
Phosphodiesterase Inhibition
New derivatives of imidazo[1,2-a]pyrazine have been synthesized and assessed for their ability to inhibit cyclic nucleotide phosphodiesterase (PDE) isoenzymes, specifically types III and IV. nih.gov These enzymes are crucial in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The study found that all the synthesized derivatives were moderately potent in inhibiting the type IV isoenzyme of PDE. nih.gov
A key finding in the structure-activity relationship was the role of a substituent at the C2 position. Derivatives featuring a cyano group at this position were found to be potent inhibitors of the type III isoenzyme of PDE. nih.gov This suggests that modifications at this position are critical for achieving selectivity and potency against different PDE isoenzymes. nih.gov
Receptor Tyrosine Kinase (e.g., EphB4) Inhibition
Imidazo[1,2-a]pyrazine diarylureas have been discovered as a novel class of potent inhibitors of the receptor tyrosine kinase EphB4. nih.gov The EphB4 receptor is involved in embryogenesis and angiogenesis and is often upregulated in various cancers, making it an attractive therapeutic target. nih.gov The developed series of compounds demonstrated nanomolar potency for the EphB4 receptor. nih.gov Further investigation revealed that these inhibitors also exhibit potent activity against several other angiogenesis-related receptor tyrosine kinases (RTKs), suggesting a multi-targeted anti-angiogenic effect. nih.gov
PI3K/mTOR Pathway Modulation
The PI3K-Akt-mTOR signaling pathway is a frequently activated pathway in human cancers, making it a key target for anticancer drug development. nih.govdrugbank.com Through a function-oriented synthesis approach, a series of imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine (B131497) derivatives were developed as dual inhibitors of PI3K and mTOR. drugbank.com
One derivative, compound 42 , demonstrated exceptional dual inhibitory activity, with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. drugbank.com This compound showed significant kinase selectivity and potent anti-tumoral activities both in vitro and in vivo, identifying it as a promising candidate for a PI3K/mTOR targeted anticancer agent. drugbank.com
| Compound | Target(s) | PI3Kα IC50 | mTOR IC50 |
| Compound 42 | PI3K / mTOR | 0.06 nM | 3.12 nM drugbank.com |
Antioxidant Activity and Radical Scavenging Mechanisms
In addition to enzymatic inhibition, imidazo[1,2-a]pyrazine derivatives have been investigated for their antioxidant properties. Oxidative stress, caused by an excess of reactive oxygen species (ROS), is implicated in a variety of diseases. tsijournals.com Antioxidants can neutralize these harmful free radicals. tsijournals.com
Evaluation of Free Radical Scavenging Potential
A series of imidazo[1,2-a]pyrazine derivatives were synthesized with substitutions at the C2, C3, and C8 positions to evaluate their antioxidant capabilities. tsijournals.com Several of these compounds displayed promising free radical scavenging activity when compared to the standard antioxidant, ascorbic acid (vitamin C). tsijournals.com
The structure-activity relationship analysis revealed that the introduction of an amino group at the C8 position significantly improves the antioxidant activity. tsijournals.com Specifically, compounds designated 5d, 5h, and 6b were found to possess promising antioxidant activity comparable to that of ascorbic acid. tsijournals.com This indicates that the C8 position is a critical point for modification to enhance the radical scavenging potential of the imidazo[1,2-a]pyrazine scaffold. tsijournals.com
Mechanistic Insights into Antioxidative Properties
Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated notable antioxidative properties, primarily through mechanisms involving free radical scavenging. tsijournals.com The antioxidant capacity of these compounds is often evaluated by their ability to neutralize reactive oxygen species (ROS), which, in excess, can lead to oxidative stress associated with various diseases. tsijournals.com The search for novel antioxidants is a significant area of research in medicinal chemistry. tsijournals.com
Studies on a series of synthesized imidazo[1,2-a]pyrazine derivatives have shown effective free radical scavenging activity, with some compounds exhibiting potency comparable to the standard antioxidant, ascorbic acid (vitamin C). tsijournals.com The antioxidant potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. For a series of 2,3,5,8-tetrasubstituted imidazo[1,2-a]pyrazine derivatives, IC50 values ranged from 8.54 μM to 28.1 μM, compared to an IC50 of 5.84 μM for ascorbic acid. tsijournals.com Structure-activity relationship (SAR) investigations revealed that substitutions at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine framework significantly influence this activity. tsijournals.com Specifically, the introduction of an amine group at the C8 position was found to improve the antioxidant activity. tsijournals.com This suggests that the electronic and structural features of substituents play a crucial role in the molecule's ability to donate an electron or hydrogen atom to neutralize free radicals.
| Compound | Substitutions | Antioxidant Activity (IC50, μM) | Reference |
|---|---|---|---|
| Compound 5d | Details not specified | Comparable to standard | tsijournals.com |
| Compound 5h | Details not specified | Comparable to standard | tsijournals.com |
| Compound 6b | Details not specified | Comparable to standard | tsijournals.com |
| Unsubstituted imidazo[1,2-a]pyrazines (4a, 6a) | Unsubstituted core | 28.14 and 22.43 | tsijournals.com |
| Various Derivatives | Modifications at C2, C3, C8 | 8.54 to 14.26 | tsijournals.com |
| Ascorbic Acid (Standard) | N/A | 5.84 | tsijournals.com |
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
The imidazo[1,2-a]pyrazine core is a versatile scaffold that has given rise to derivatives with a broad spectrum of antimicrobial activities.
Antibacterial Activity Numerous studies have confirmed the antibacterial potential of imidazo[1,2-a]pyrazine derivatives against both Gram-positive and Gram-negative bacteria. tsijournals.com In vitro screenings have demonstrated that certain substituted compounds exhibit moderate to high antibacterial efficacy. tsijournals.com For example, specific derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 21-24 mm. tsijournals.com The nature and position of substituents on the heterocyclic ring system are critical determinants of antibacterial potency. nih.gov
Antifungal Activity The antifungal properties of this chemical class have also been established. tsijournals.com Derivatives have been tested against common fungal pathogens like Candida albicans and Aspergillus niger, demonstrating moderate to good activity. tsijournals.com Certain compounds produced significant zones of inhibition, in some cases nearly equal to the standard antifungal drug Itraconazole. tsijournals.com Furthermore, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) hybrids have been specifically evaluated for their potential against pathogenic Sporothrix species, indicating that the antifungal efficacy is dependent on the substitution pattern on the imidazopyrazine ring. mdpi.com
Antiviral Activity Beyond bacteria and fungi, the imidazo[1,2-a]pyrazine scaffold has been identified as a promising starting point for the development of antiviral agents. A phenotypic screening of a compound library led to the discovery of an imidazo[1,2-a]pyrazine derivative, designated A4, which displays potent and broad-spectrum anti-influenza activity. tsijournals.com This compound was particularly effective against an oseltamivir-resistant H1N1 strain. tsijournals.com Mechanistic studies revealed that A4 induces the clustering of the viral nucleoprotein (NP) and prevents its accumulation in the nucleus, directly binding to the viral NP. tsijournals.com
| Compound Class | Activity Type | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivatives (4a, 4f, 5c, 5g, 6b, 6c) | Antibacterial | S. aureus, E. coli | Zone of inhibition: 21-24 mm. | tsijournals.com |
| Imidazo[1,2-a]pyrazine derivatives (4c, 4f, 5h, 6a, 6b, 6c) | Antifungal | A. niger, C. albicans | Promising zone of inhibition (91-100 mm). | tsijournals.com |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids | Antifungal | Sporothrix species | Activity depends on substitution on the imidazopyrazine ring. | mdpi.com |
| Imidazo[1,2-a]pyrazine derivative (A4) | Antiviral | Influenza A virus (including oseltamivir-resistant H1N1) | EC50 = 2.75 μM; inhibits viral nucleoprotein nuclear import. | tsijournals.com |
Derivatives based on fused imidazole (B134444) ring systems, including imidazo[1,2-a]pyrazines and structurally related imidazo[1,2-a]pyridines, have emerged as potent inhibitors of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. Research has focused on identifying their specific molecular targets within the bacterium.
One critical target identified for the related imidazo[1,2-a]pyridine (B132010) series is the ubiquinol (B23937) cytochrome C reductase, specifically the QcrB subunit, which is a key component of the electron transport chain. nih.gov Spontaneous resistant mutants of M. bovis BCG generated against these inhibitors showed a single nucleotide polymorphism in the qcrB gene, confirming it as the target. nih.gov
Another important mechanism involves the activation of nitroimidazole-based prodrugs. Nitroimidazopyrazinones, which are structurally related to 5-methylimidazo[1,2-a]pyrazine, have shown potent activity against M. tuberculosis. researchgate.net These compounds require bioreductive activation of their nitro group to exert their antimicrobial effect. Studies have demonstrated that the deazaflavin-dependent nitroreductase (Ddn) enzyme in M. tuberculosis can effectively activate these nitroimidazopyrazinones, highlighting its role in their mechanism of action. researchgate.netnih.gov The activity of these compounds is often enhanced under hypoxic (low oxygen) conditions, which is relevant to the environment of non-replicating mycobacteria. researchgate.netnih.gov
Beyond direct bactericidal or bacteriostatic effects, imidazo[1,2-a]pyrazine derivatives have been shown to inhibit key bacterial virulence factors. A notable example is the inhibition of the type IV secretion system (TFSS), a complex molecular machine used by many Gram-negative bacteria to inject effector proteins into host cells, which is crucial for their pathogenicity.
A series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of VirB11 ATPase HP0525. nih.gov HP0525 is an essential component of the TFSS in pathogens like Helicobacter pylori. By inhibiting this ATPase, the compounds effectively disrupt the function of the entire secretion system, thereby reducing the bacterium's ability to cause disease. nih.gov This targeted approach represents a promising strategy for developing anti-infective agents that disarm bacteria rather than killing them, which may reduce the pressure for developing resistance.
In Vitro Receptor Modulatory Effects
Imidazo[1,2-a]pyrazine derivatives have been identified as a structurally distinct class of selective negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). google.com Their modulatory effect is highly specific for AMPARs that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. google.com
AMPARs are crucial for fast synaptic transmission in the central nervous system, and their function is regulated by associated proteins like TARPs. google.com TARP γ-8 is highly expressed in the hippocampus, a brain region critical for memory and implicated in epilepsy. google.com The selectivity of imidazo[1,2-a]pyrazine-based NAMs for TARP γ-8-containing AMPARs allows for targeted modulation of hippocampal excitability without affecting synaptic transmission throughout the entire brain. google.com
A high-throughput screening identified an initial imidazopyrazine hit, which, through subsequent structure-activity relationship optimization, led to the development of potent and brain-penetrant leads. google.com These compounds function by binding to a site at the interface of the TARP and the pore-forming subunit of the ion channel, partially disrupting this critical protein-protein interaction. google.com This selective negative modulation has been shown to attenuate hyperexcitability in rodent models, demonstrating potential as a novel anticonvulsant mechanism with an improved therapeutic index. google.com
The imidazo[1,2-a]pyrazine scaffold has also been utilized to develop agonists for the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain. Specifically, derivatives such as imidazo[1,2-a]pyrazin-8-ones have been identified as high-affinity GABAA agonists.
These compounds are noteworthy for their functional selectivity for GABAA receptor subtypes containing α2 and α3 subunits over those containing the α1 subunit. This subtype selectivity is significant because the different α subunits are associated with distinct physiological effects of GABAA receptor modulation. It is hypothesized that agonism at α2 and α3-containing receptors mediates anxiolytic effects, while agonism at α1-containing receptors is primarily responsible for sedation. Therefore, imidazo[1,2-a]pyrazine derivatives that selectively target α2/α3 subtypes are of benefit for the treatment of disorders like anxiety, with a potentially reduced propensity to cause sedation.
Antiproliferative Effects on Select Cell Lines (Non-Human, Mechanistic)
Derivatives of this compound have been the subject of investigation for their potential antiproliferative activities. Mechanistic studies, primarily in non-human cell lines, have focused on their cytotoxic effects and their ability to interfere with key cellular processes such as the cell cycle and apoptosis.
In Vitro Cytotoxicity Assays and IC50 Determination
The cytotoxic potential of this compound derivatives has been evaluated against various cell lines using in vitro assays to determine their half-maximal inhibitory concentration (IC50). For instance, a series of novel imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their antiproliferative activity. researcher.life While some compounds showed high potency, others exhibited lower cytotoxicity, highlighting the importance of the substitution pattern on the core structure. researcher.life
In one study, the antiproliferative effects of several imidazo[1,2-a]pyrazine derivatives were investigated on the Dami cell line. nih.gov Compounds SCA41 and SCA44 demonstrated dose-dependent inhibition of cell growth, with growth inhibitions of 40% and 91% respectively at a concentration of 100 µM. nih.gov
Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]pyrazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 6 | A375 (melanoma) | 9.7 - 44.6 | nih.gov |
| Compound 6 | WM115 (melanoma) | 9.7 - 44.6 | nih.gov |
| Compound 6 | HeLa (cervical cancer) | 9.7 - 44.6 | nih.gov |
| 15d | A375P (human melanoma) | < 0.06 | nih.gov |
| 17e | A375P (human melanoma) | < 0.06 | nih.gov |
| 18c | A375P (human melanoma) | < 0.06 | nih.gov |
| 18h | A375P (human melanoma) | < 0.06 | nih.gov |
| 18i | A375P (human melanoma) | < 0.06 | nih.gov |
| 2h (2-chlorophenyl derivative) | A549 (lung adenocarcinoma) | Higher potency than other derivatives | researcher.life |
| 2i (3-chlorophenyl derivative) | A549 (lung adenocarcinoma) | Higher potency than other derivatives | researcher.life |
Cell Cycle Arrest and Apoptosis Induction Mechanisms
Mechanistic studies have revealed that the antiproliferative effects of certain imidazo[1,2-a]pyrazine derivatives are linked to their ability to induce cell cycle arrest and apoptosis. For example, treatment with compound 6, an imidazo[1,2-a]pyridine derivative, led to G2/M cell cycle arrest and a significant increase in intrinsic apoptosis in melanoma and cervical cancer cell lines. nih.gov
Another pyrazine (B50134) derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was found to induce cell cycle arrest at the G0/G1 phase in K562 leukemia cells. rjeid.com This was accompanied by an increase in the sub-G1 cell population, which is indicative of apoptosis. rjeid.com The pro-apoptotic effects were further evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic proteins Bcl2 and Survivin. rjeid.com
SAR Analysis: Impact of Substitution Patterns on Biological Response
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have provided valuable insights into the chemical features that govern their antiproliferative effects.
Influence of Position and Nature of Substituents (e.g., C2, C3, C8)
SAR studies have demonstrated that modifications at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine scaffold can dramatically alter biological activity. For instance, the introduction of a para-fluorophenyl group at the C2 position was found to retain potency and improve lipophilic ligand efficiency in a series of imidazo[1,2-a]pyrazines developed as AMPAR negative modulators. nih.gov
In another study, the antiproliferative activity of imidazo[1,2-a]pyrazine derivatives was found to be dependent on the chemical substitutions, particularly the presence of a 2-carbonitrile group and the length of the 8-aminoaliphatic group. nih.gov Furthermore, a series of imidazo[1,2-a]pyrazine derivatives were synthesized with substitutions at the C2, C3, and C8 positions, and it was found that amination at the C8 position improved antioxidant activity. tsijournals.com
The design and synthesis of novel imidazo[1,2-a]pyrazine-based inhibitors have been guided by preliminary data, leading to the redesign of the template to improve cytotoxic effects on cancer cell lines. researchgate.net For example, in a series of N-(substituted phenyl)-2-(imidazo[1,2-a]pyrazin-2-carbonyl)hydrazin-1-carbothioamide derivatives, compounds containing 2-chlorophenyl and 3-chlorophenyl moieties (2h and 2i) exhibited the highest potency against the A549 cell line. researcher.life
Non Biological Applications of Imidazo 1,2 a Pyrazine Derivatives
Role as Ligands in Coordination Chemistry and Material Science
The nitrogen atoms in the imidazo[1,2-a]pyrazine (B1224502) ring system are capable of coordinating with metal ions, making these compounds versatile ligands in coordination chemistry. The specific placement of the methyl group in 5-Methylimidazo[1,2-a]pyrazine can influence its steric and electronic properties as a ligand, thereby affecting the characteristics of the resulting metal complexes.
Complexation with Metal Ions and Resulting Optical Properties
While specific studies on the complexation of this compound with metal ions are not extensively documented, the broader class of imidazo[1,2-a]pyrazine derivatives has been investigated as ligands. The lone pair of electrons on the nitrogen atoms allows for the formation of coordination complexes with various transition metals. The coordination can lead to significant changes in the electronic structure of the ligand, which in turn affects its optical properties, such as absorption and emission spectra.
For instance, the coordination of similar heterocyclic ligands to metal centers is known to cause shifts in the absorption maxima (either bathochromic or hypsochromic shifts) and can enhance or quench fluorescence. The nature of the metal ion, its oxidation state, and the coordination geometry all play a crucial role in determining the final optical properties of the complex.
Application in Luminescent Materials
The inherent fluorescence of some imidazo[1,2-a]pyrazine derivatives makes them attractive for the development of luminescent materials. While research specifically detailing this compound in this application is limited, related studies on similar scaffolds highlight the potential. For example, derivatives of the isomeric imidazo[1,5-a]pyridine (B1214698) system have been shown to form luminescent complexes with Zn(II), where the coordination to the metal ion enhances the quantum yield and induces blue shifts in the emission spectra. This enhancement is often attributed to increased rigidity in the molecular structure upon complexation, which reduces non-radiative decay pathways.
The development of luminescent materials based on imidazo[1,2-a]pyrazine derivatives could have applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The tunability of the emission wavelength through substitution on the heterocyclic core, including the strategic placement of a methyl group, is a key advantage in designing materials with specific photophysical properties.
Catalytic Applications
The presence of basic nitrogen atoms in the this compound structure suggests potential applications in catalysis, either as an organocatalyst or as a ligand in metal-catalyzed reactions.
Use as Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in synthetic chemistry. The basic nitrogen centers in this compound could potentially act as a Brønsted or Lewis base catalyst. For example, the imidazole (B134444) moiety is a known component of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. While there is no direct report of this compound being used as an organocatalyst, the fundamental structural features suggest it could be explored for reactions such as acyl transfer, Michael additions, or other base-catalyzed transformations.
Involvement in Heterogeneous or Homogeneous Catalysis
In the realm of metal-based catalysis, this compound can serve as a ligand to stabilize and modulate the reactivity of a metal center. In homogeneous catalysis, a soluble complex of this compound with a transition metal could catalyze a variety of organic transformations. The electronic and steric properties of the ligand would be crucial in determining the efficiency and selectivity of the catalyst.
Chemiluminescent Probes and Sensors
Chemiluminescence is the emission of light as a result of a chemical reaction. Imidazo[1,2-a]pyrazin-3(7H)-one derivatives are well-known for their bioluminescent and chemiluminescent properties, with coelenterazine (B1669285) being a prime example. These compounds can react with reactive oxygen species (ROS), such as superoxide (B77818) anions, to produce light.
While this compound itself is not a direct analogue of these chemiluminescent compounds, its core structure is related. Research has focused on modifying the imidazo[1,2-a]pyrazin-3(7H)-one scaffold to develop highly sensitive and specific chemiluminescent probes. For instance, red-emitting chemiluminescent probes for detecting superoxide anions have been synthesized by attaching a fluorophore to a 6-phenylimidazo[1,2-a]pyrazin-3(7H)-one core. nih.gov These probes operate via a chemiluminescence resonance energy transfer (CRET) mechanism. nih.gov The imidazo[1,2-a]pyrazinone moiety generates the chemical energy, which is then transferred to the appended fluorophore, resulting in light emission at a longer wavelength. nih.gov
The development of such probes based on the imidazo[1,2-a]pyrazine framework, potentially including derivatives with a methyl group at the 5-position, could lead to valuable tools for detecting specific analytes in various chemical and biological systems.
Design and Mechanism of Chemiluminescent Imidazo[1,2-a]pyrazine Systems
The chemiluminescence of imidazo[1,2-a]pyrazine derivatives is fundamentally linked to the imidazo[1,2-a]pyrazin-3(7H)-one core, which is the same light-emitting moiety found in marine luciferins like coelenterazine. nih.govresearchgate.net The emission of light from these systems is the result of a chemical reaction that produces an electronically excited state, which then decays to a ground state by releasing a photon.
Mechanism of Chemiluminescence:
The general mechanism involves the oxidation of the imidazo[1,2-a]pyrazin-3(7H)-one ring. In many systems, particularly in aprotic polar solvents, this process is initiated by a reaction with superoxide radical anions (O₂⁻) or other reactive oxygen species. nih.govresearchgate.net The proposed pathway proceeds through the formation of a peroxide or dioxetanone intermediate. This intermediate is unstable and decomposes, leading to the formation of an excited-state product, typically an amide derivative (coelenteramide in the case of coelenterazine), which is the actual light emitter. nih.gov
Design Principles for Chemiluminescent Probes:
The design of effective chemiluminescent probes based on the imidazo[1,2-a]pyrazine scaffold focuses on modulating the light emission properties and introducing selectivity for a target analyte. Key design strategies include:
Structural Modification: The substituents on the imidazo[1,2-a]pyrazine ring play a crucial role in determining the color and intensity of the emitted light. Electron-donating or electron-withdrawing groups at various positions can alter the energy levels of the molecule, leading to shifts in the emission wavelength. For instance, systematic investigation of substituents on the phenyl group at the 8-position of certain derivatives showed that electron-withdrawing groups could induce a bathochromic (red) shift in the chemiluminescence maxima. researchgate.net
Energy Transfer Systems: To achieve longer wavelength emissions (e.g., red light), which are often advantageous for reducing background interference, a Chemiluminescence Resonance Energy Transfer (CRET) mechanism can be employed. In this design, the imidazo[1,2-a]pyrazine core acts as the energy donor. Upon reacting with an analyte and forming its excited state, it transfers its energy to an acceptor molecule (a fluorophore) which then emits light at its characteristic longer wavelength. This has been successfully demonstrated by linking a 6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one moiety to a sulphorhodamine 101 moiety to create a red-light-emitting probe for superoxide anions. nih.gov
Analyte-Specific Triggers: For applications in analytical chemistry, the imidazo[1,2-a]pyrazine core is often functionalized with a recognition group that selectively interacts with the target analyte. This interaction can trigger the chemiluminescent reaction, making the light emission a signal for the presence of the analyte.
Applications in Analytical Chemistry
The high sensitivity and low background signal associated with chemiluminescence make imidazo[1,2-a]pyrazine derivatives valuable tools in analytical chemistry for the detection of various species.
Detection of Reactive Oxygen Species (ROS):
One of the most well-established applications is the detection of superoxide anions (O₂⁻). Derivatives such as 2-methyl-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one (MCLA) are highly sensitive probes for this purpose. nih.gov The reaction between the probe and the superoxide anion initiates the chemiluminescent process, with the intensity of the emitted light being proportional to the concentration of the analyte. This principle has been extended to develop more advanced probes, including those that emit red light through CRET, offering enhanced sensitivity. nih.gov
Detection of Metal Ions:
While fluorescence is a more common detection method for metal ions, the underlying principles of designing selective probes can be applied to chemiluminescent systems. The imidazo[1,2-a]pyridine (B132010) scaffold, a close structural relative, has been functionalized to create fluorescent probes for the selective detection of mercury ions (Hg²⁺). researchgate.net This demonstrates the potential for the broader imidazo-heterocycle family to be adapted for sensing environmentally and industrially relevant metal ions.
Table of Research Findings on Imidazo[1,2-a]pyrazine Derivatives in Analytical Chemistry
| Derivative/System | Target Analyte | Detection Principle | Key Finding |
|---|---|---|---|
| 2-methyl-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one (MCLA) | Superoxide anion (O₂⁻) | Direct Chemiluminescence | Considered a highly sensitive blue- and green-chemiluminescent probe for superoxide. nih.gov |
| MCLA-based CRET system with sulphorhodamine 101 | Superoxide anion (O₂⁻) | Chemiluminescence Resonance Energy Transfer (CRET) | The system emits red light (λmax ~610 nm) and shows more intense chemiluminescence than MCLA alone, making it superior for superoxide measurement at low concentrations. nih.gov |
These applications highlight the versatility of the imidazo[1,2-a]pyrazine core in creating sensitive and selective analytical tools. By modifying the substituents on the heterocyclic system, researchers can fine-tune the photophysical properties and introduce reactivity towards specific non-biological analytes, expanding their utility beyond their natural luminescent roles.
Future Research Directions and Translational Potential
Development of Novel and Sustainable Synthetic Routes
While various methods exist for the synthesis of the imidazo[1,2-a]pyrazine (B1224502) core, future research must prioritize the development of more sustainable and efficient synthetic strategies. Current methodologies often rely on multi-step processes that may involve harsh reagents or produce significant waste. The future lies in green chemistry principles to enhance efficiency and reduce environmental impact.
Key areas for future development include:
Multicomponent Reactions (MCRs): Expanding the scope of MCRs, such as the Groebke–Blackburn–Bienaymé reaction, can provide rapid access to a diverse library of multi-substituted imidazo[1,2-a]pyrazines in a single step. Recent work has demonstrated the utility of iodine as a cost-effective and benign catalyst for three-component condensations at room temperature, a direction that warrants further exploration. nih.govrsc.orgresearchgate.netrsc.org
Green Solvents and Catalysts: Research should focus on replacing traditional organic solvents with greener alternatives like eucalyptol (B1671775) or water. chemrj.org The development of reusable, solid-supported catalysts or nanocatalysts could further enhance the sustainability of these syntheses. rsc.org
Flow Chemistry: The implementation of continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based protocols for 5-methylimidazo[1,2-a]pyrazine synthesis could streamline production for both research and industrial applications.
Biocatalysis: The use of enzymes as catalysts for key synthetic steps could offer unparalleled selectivity and mild reaction conditions, representing a frontier in the sustainable synthesis of complex heterocyclic compounds.
| Strategy | Current Application | Future Research Focus |
|---|---|---|
| Multicomponent Reactions (MCRs) | Groebke–Blackburn–Bienaymé and Ugi-type reactions for library synthesis. nih.gov | Discovery of novel MCRs; expansion to asymmetric variants. |
| Catalysis | Use of iodine and palladium catalysts. rsc.orgthieme-connect.com | Development of nanocatalysts, biocatalysts, and photocatalysts. |
| Solvents | Use of some green solvents like ethanol (B145695) and water. chemrj.org | Broader adoption of bio-based solvents and solvent-free conditions. |
| Technology | Batch synthesis. | Transition to continuous flow chemistry for improved scalability and safety. |
Exploration of Underexplored Reactivity Profiles
A deeper understanding of the inherent reactivity of the this compound scaffold is crucial for creating novel analogues with unique functionalities. While some functionalization patterns are well-established, many reactivity profiles remain underexplored.
Future research should investigate:
Regioselective Functionalization: Building on recent successes in using organometallic intermediates (e.g., zinc and magnesium bases) to achieve regioselective metalations, further studies can explore other directing groups and metalating agents to precisely functionalize every position on the heterocyclic core. msesupplies.com This allows for the systematic decoration of the scaffold to fine-tune its properties.
C-H Activation: Direct C-H activation/functionalization represents a highly atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials. Developing catalytic systems (e.g., based on palladium, rhodium, or ruthenium) that can selectively activate the C-H bonds of the imidazo[1,2-a]pyrazine ring is a major goal.
Photoredox and Electrochemical Synthesis: These modern synthetic tools can enable novel transformations under mild conditions. Exploring their application for reactions like radical additions, cross-couplings, and cycloadditions on the this compound core could lead to previously inaccessible molecular architectures.
Advanced Computational Design and in silico Screening
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, leveraging advanced computational methods can accelerate the design and discovery of new derivatives with tailored properties. While molecular docking has been used to design derivatives targeting specific proteins like tubulin and various kinases, the potential of more advanced techniques is vast. juniperpublishers.comnih.gov
Future directions include:
AI and Machine Learning: Employing artificial intelligence and machine learning algorithms to screen vast virtual libraries of imidazo[1,2-a]pyrazine derivatives can identify novel hits with high predicted activity and desirable pharmacokinetic profiles. These models can learn from existing structure-activity relationship (SAR) data to predict the properties of unexplored compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide critical insights into the dynamic behavior of how these molecules bind to their biological targets, revealing key interactions and conformational changes that are missed by static docking models.
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to accurately predict electronic properties, reactivity, and spectroscopic data. juniperpublishers.com This is particularly valuable for designing molecules for materials science applications, such as in organic electronics. researchgate.net
| Computational Method | Application in Imidazo[1,2-a]pyrazine Research |
|---|---|
| Machine Learning / AI | High-throughput virtual screening, ADMET prediction, SAR modeling. |
| Molecular Dynamics (MD) | Analysis of ligand-protein binding stability and dynamics. |
| Density Functional Theory (DFT) | Prediction of electronic properties for materials science applications, reactivity analysis. juniperpublishers.comresearchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Detailed analysis of chemical bonds and intermolecular interactions. juniperpublishers.com |
Diversification of Applications Beyond Medicinal Chemistry
The vast majority of research on imidazo[1,2-a]pyrazines has been concentrated on their potential as therapeutic agents. However, the unique electronic and structural features of N-heterocycles suggest that their utility could extend into other scientific and industrial domains. chemrj.orgmsesupplies.com Future research should actively seek to diversify the applications of the this compound scaffold.
Promising areas for exploration are:
Materials Science: Quantum chemical investigations have already suggested that imidazo[1,2-a]pyrazine derivatives are good candidates for organic solar cells due to their electronic properties. researchgate.net Further exploration could lead to their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors.
Agrochemicals: Nitrogen-containing heterocycles are a cornerstone of the agrochemical industry, forming the basis of many fungicides, herbicides, and insecticides. juniperpublishers.comresearchgate.netijfans.org Screening this compound libraries for activity against key agricultural pests and pathogens could open up a significant new market.
Catalysis and Ligand Design: The nitrogen atoms in the imidazo[1,2-a]pyrazine ring can act as coordination sites for metal ions. This suggests their potential use as ligands in transition metal catalysis, enabling novel chemical transformations.
Integration of Multi-Omics Data in Mechanistic Studies
To fully realize the translational potential of bioactive this compound derivatives, a deep understanding of their mechanism of action is required. While initial studies often identify a primary molecular target, the broader systemic effects of a compound remain unknown. The integration of multi-omics technologies provides a powerful, unbiased approach to elucidate these complex biological responses.
Future mechanistic studies should incorporate:
Transcriptomics (RNA-seq): To analyze how a compound alters gene expression on a genome-wide scale, revealing the cellular pathways that are modulated upon treatment.
Proteomics: To identify changes in protein expression and post-translational modifications, providing a direct link between the compound and cellular function or dysfunction.
Metabolomics: To profile changes in small-molecule metabolites, offering a snapshot of the metabolic state of cells or organisms and identifying pathways affected by the compound.
By integrating these datasets, researchers can build comprehensive models of a compound's biological activity. This multi-omics approach can help identify novel targets, uncover mechanisms of toxicity or resistance, and discover biomarkers to guide preclinical and clinical development, ultimately accelerating the journey from laboratory discovery to real-world application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
